molecular formula C12H14N2O2 B022429 N-Acetyl-5-hydroxytryptamine CAS No. 1210-83-9

N-Acetyl-5-hydroxytryptamine

Cat. No. B022429
M. Wt: 218.25 g/mol
InChI Key: MVAWJSIDNICKHF-UHFFFAOYSA-N
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Patent
US04908322

Procedure details

Serotonin (compound 7 in Scheme 3) reacts with N-succinimidyl acetate (8) selectively on the primary alkyl amine, as shown below, to give N-acetylserotonin (9). The electroactive hydroxytryptamine ring system emerges from the reaction unchanged. In practice a biological sample of 1.0 ml volume (for example: cerebrospinal fluid) is degassed by bubbling argon and treated with 0.05 ml of a solution of N-succinimidyl acetate in dioxane (100 mg/ml). The reaction is carried out at a pH of 10-11 in a closed vessel under argon at 70° C. for a period as short as five minutes or as long as two hours. The reaction is then quenched with glycine, giving the non-electroactive sodium N-acetylglycinate (10). ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][C:4]2[C:8]([CH2:11][CH2:12][NH2:13])=[CH:9][NH:10][C:3]=2[CH:2]=1.[CH3:14][C:15](ON1C(=O)CCC1=O)=[O:16]>>[CH3:14][C:15]([NH:13][CH2:12][CH2:11][C:8]1[C:4]2[CH:5]=[C:6]([OH:7])[CH:1]=[CH:2][C:3]=2[NH:10][CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)ON1C(=O)CCC1=O
Name
alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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